methanone CAS No. 339097-08-4](/img/structure/B2680928.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone
カタログ番号 B2680928
CAS番号:
339097-08-4
分子量: 303.64
InChIキー: DBLGSYHIOMQRHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl group (a six-membered carbon ring), both of which are common structures in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring and a phenyl ring, both of which are substituted with various functional groups including a trifluoromethyl group and halogen atoms .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For instance, carboxylic acid groups can be converted to acyl chlorides for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
Based on similar compounds, it can be inferred that this compound might be a liquid at room temperature with a specific density .科学的研究の応用
Organic Synthesis and Reactivity
- Fluorination of Organic Molecules: The study by Zupan, Iskra, and Stavber (1995) explored the reactivity of hydroxy-substituted organic molecules with different fluorinating reagents, highlighting the role of reagent structure in the transformation processes. This research is crucial for understanding how complex molecules, such as "3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone," can be synthesized and modified for various applications (Zupan, Iskra, & Stavber, 1995).
Drug Discovery and Development
- P2X7 Antagonists: Chrovian et al. (2018) developed a method to access novel P2X7 antagonists, indicating the importance of specific molecular scaffolds for creating effective therapeutic agents. This approach could be relevant for compounds like "3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone," which may serve as a basis for designing drugs targeting specific receptors (Chrovian et al., 2018).
Material Science and Photophysics
- Fluorinated Fluorophores: Woydziak, Fu, and Peterson (2012) discussed the synthesis and application of fluorinated benzophenones, highlighting their importance in enhancing photostability and spectroscopic properties of fluorophores. The methodologies and compounds discussed in this research could be applied to the development of new materials or analytical tools utilizing "3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone" (Woydziak, Fu, & Peterson, 2012).
Chemical Synthesis and Analysis
- Synthesis of Boric Acid Ester Intermediates: Huang et al. (2021) detailed the synthesis and structural analysis of boric acid ester intermediates, which are crucial for the development of various chemical compounds. Their work demonstrates the significance of detailed structural and theoretical analysis in the synthesis of complex molecules (Huang et al., 2021).
将来の方向性
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO/c14-9-5-7(13(16,17)18)6-19-11(9)12(20)8-3-1-2-4-10(8)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGSYHIOMQRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

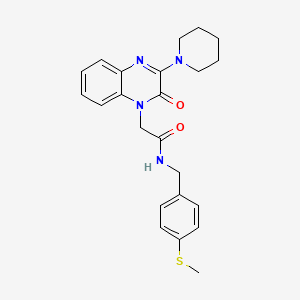
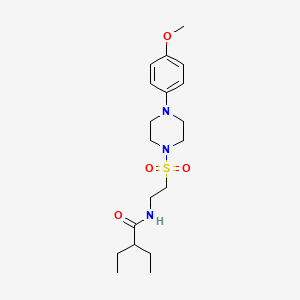
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)
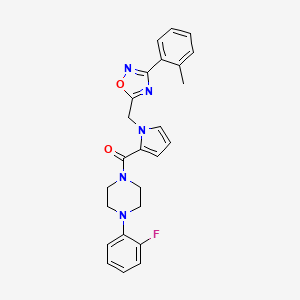
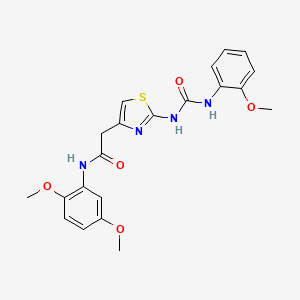
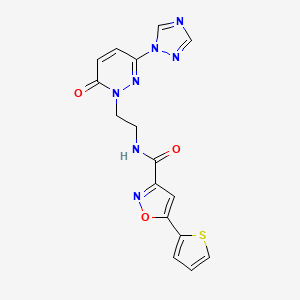
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)
![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)


![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)
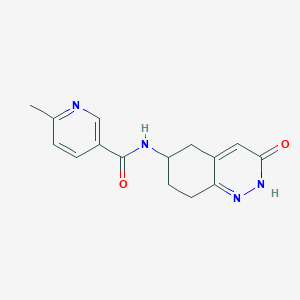
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)